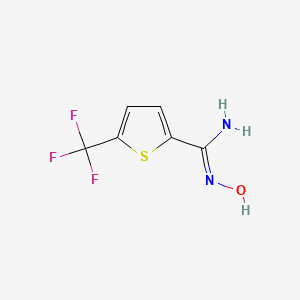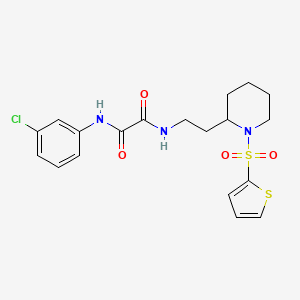![molecular formula C17H17NO7S B2569645 Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-76-7](/img/structure/B2569645.png)
Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a useful research compound. Its molecular formula is C17H17NO7S and its molecular weight is 379.38. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of complex organic compounds are fundamental in the development of new pharmaceuticals, materials, and chemical processes. For example, studies on the synthesis of various derivatives, such as those involving chromone compounds and Schiff base derivatives, illustrate the critical role of organic synthesis in enhancing the medicinal and biological properties of natural products (Omidi & Kakanejadifard, 2020). These methodologies can be applied to the synthesis of the specified compound, potentially improving its solubility, stability, and biological activity.
Antioxidant Activities
The exploration of antioxidant activities in organic compounds, including chromone derivatives, highlights the interest in identifying compounds with potential therapeutic benefits, such as mitigating oxidative stress (Kładna et al., 2014). Understanding the antioxidant properties of similar compounds can guide research into the potential health benefits of the specified compound, suggesting its applications in developing antioxidant therapies.
Liquid Crystal Research
The study of methylene-linked liquid crystal dimers, including their phase behavior and applications in electronic displays, indicates a potential area of application for the specified compound in materials science (Henderson & Imrie, 2011). By exploring the structural and electronic properties of related compounds, researchers can develop new materials with unique optical and electronic characteristics.
Bioactive Compound Development
Research on curcumin derivatives emphasizes the importance of structural modification in enhancing bioactivity and solubility, leading to potential new drug candidates (Omidi & Kakanejadifard, 2020). This approach can be applied to the specified compound, suggesting its potential in drug development, particularly in targeting specific biological pathways or diseases.
properties
IUPAC Name |
dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-23-11-6-4-10(5-7-11)15-14(17(20)25-3)13(16(19)24-2)12-8-26(21,22)9-18(12)15/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGXREJHXXGSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)(=O)C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2569565.png)
![2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569567.png)
![N-[(2-Bromophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2569568.png)

![5-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2569570.png)
![N-benzyl-3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2569571.png)


![1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2569575.png)



![2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569582.png)
![N-(2-fluorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2569584.png)